N,N'-Dimethyl-N,N'-dinitrourea
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Overview
Description
N,N’-Dimethyl-N,N’-dinitrourea is an organic compound with the molecular formula C₃H₆N₄O₅ and a molecular weight of 178.1035 g/mol It is a derivative of urea, characterized by the presence of two nitro groups and two methyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Dimethyl-N,N’-dinitrourea can be synthesized through the nitration of dimethylurea using a mixture of sulfuric acid and nitric acid . The reaction typically involves careful control of temperature and concentration to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for N,N’-Dimethyl-N,N’-dinitrourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-N,N’-dinitrourea undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrazine or hydroxylamine.
Substitution: The compound can participate in substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrazine or hydroxylamine under controlled conditions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amines such as 4-nitrosemicarbazide and N-hydroxy-N’-nitrourea.
Substitution: Substituted urea derivatives.
Scientific Research Applications
N,N’-Dimethyl-N,N’-dinitrourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Mechanism of Action
The mechanism by which N,N’-Dimethyl-N,N’-dinitrourea exerts its effects involves interactions with molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s structure enables it to interact with specific enzymes and receptors, influencing biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dinitrourea: Similar in structure but lacks the methyl groups.
N,N’-Dimethylurea: Lacks the nitro groups, making it less reactive.
N,N’-Dimethyl-N,N’-dinitroguanidine: Contains a guanidine group instead of a urea group, leading to different chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest .
Properties
CAS No. |
25466-50-6 |
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Molecular Formula |
C3H6N4O5 |
Molecular Weight |
178.10 g/mol |
IUPAC Name |
1,3-dimethyl-1,3-dinitrourea |
InChI |
InChI=1S/C3H6N4O5/c1-4(6(9)10)3(8)5(2)7(11)12/h1-2H3 |
InChI Key |
FEQAJOCLTADZKX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)N(C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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